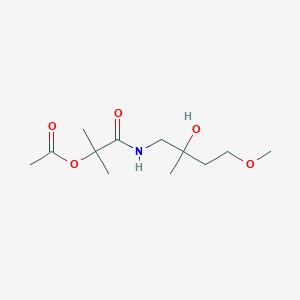
1-((2-Hydroxy-4-methoxy-2-methylbutyl)amino)-2-methyl-1-oxopropan-2-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-((2-Hydroxy-4-methoxy-2-methylbutyl)amino)-2-methyl-1-oxopropan-2-yl acetate is a useful research compound. Its molecular formula is C12H23NO5 and its molecular weight is 261.318. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-((2-Hydroxy-4-methoxy-2-methylbutyl)amino)-2-methyl-1-oxopropan-2-yl acetate, also known as Methyl 2-[(2-hydroxy-4-methoxybutyl)amino]acetate, is a compound of significant interest due to its potential biological activities. This article reviews its biological activity, focusing on its interaction with various biological systems, mechanisms of action, and relevant case studies.
- Molecular Formula : C₈H₁₉NO₄
- Molecular Weight : 175.24 g/mol
- CAS Number : 1987511-41-0
The compound exhibits its biological effects primarily through interactions with specific protein targets within the body. Notably, it has been studied for its role as a modulator of P-glycoprotein (P-gp), a critical efflux transporter involved in drug metabolism and resistance.
P-Glycoprotein Interaction
Research indicates that this compound can stimulate ATPase activity in P-glycoprotein, which is essential for drug transport across cell membranes. Specifically, it has been shown to:
- Enhance basal ATPase activity in cells expressing P-gp.
- Potentially reverse drug resistance in cancer cells by inhibiting the efflux of chemotherapeutic agents like paclitaxel .
Biological Activity Summary
The biological activities of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| P-glycoprotein Modulation | Stimulates ATPase activity, potentially reversing drug resistance in cancer cells. |
| Antitumor Activity | Reduces tumor volume and weight in animal models without apparent side effects. |
| Metabolic Stability | Exhibits favorable pharmacokinetic properties that enhance its therapeutic potential. |
Study 1: P-Glycoprotein Modulation
In a study investigating the effects of various compounds on P-glycoprotein, this compound was shown to significantly increase the basal ATPase activity in human P-gp expressing cells. The IC₅₀ values for inhibition were determined to be low, indicating a strong interaction with the transporter .
Study 2: Antitumor Efficacy
In vivo studies demonstrated that administration of this compound resulted in a marked decrease in tumor size in mice models treated with paclitaxel. The compound not only enhanced the efficacy of the chemotherapy but also reduced side effects typically associated with higher doses of anticancer drugs .
Eigenschaften
IUPAC Name |
[1-[(2-hydroxy-4-methoxy-2-methylbutyl)amino]-2-methyl-1-oxopropan-2-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO5/c1-9(14)18-11(2,3)10(15)13-8-12(4,16)6-7-17-5/h16H,6-8H2,1-5H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOZGWJXCVODCEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C)(C)C(=O)NCC(C)(CCOC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














